Dimethyl sulfide borane (BMS), also known as borane-dimethyl sulfide complex, is a colorless liquid with the chemical formula BH₃·S(CH₃)₂ []. It is an adduct, meaning a complex formed between a borane molecule (BH₃) and a dimethyl sulfide molecule (S(CH₃)₂). BMS is a valuable reagent in organic chemistry due to its ability to perform hydroboration and reduction reactions [].
The key feature of BMS's structure is the dative bond between the Lewis acid borane (BH₃) and the Lewis base dimethyl sulfide (S(CH₃)₂). In this bond, the lone pair on the sulfur atom donates electrons to the empty orbital on the boron atom []. This interaction creates a tetrahedral geometry around the boron atom with three hydrogen atoms and the sulfur atom bonded to it []. The dimethyl sulfide moiety donates electron density to the boron, making the B-H bonds more polar and reactive towards unsaturated carbon-carbon bonds [].
(C₅H₅)₂BH + S(CH₃)₂ → BH₃·S(CH₃)₂ + 2C₅H₆
BMS is primarily used for hydroboration-oxidation reactions. In this two-step process, an unsaturated carbon-carbon bond reacts with BMS to form an organoborane intermediate. This intermediate is then oxidized to yield an alcohol. The regioselectivity (preference for one side of the double bond) and stereoselectivity (control of 3D arrangement) of the reaction can be controlled by the reaction conditions [].
BMS can also participate in the reduction of aldehydes, ketones, epoxides, and carboxylic acids to their corresponding alcohols []. It has also been used as an intermediate in the preparation of highly pure semiconductors [].
In hydroboration, the B-H bond in BMS reacts with the pi-bond of an unsaturated carbon-carbon bond. The boron atom becomes bonded to the less substituted carbon, while a hydrogen from BMS adds to the more substituted carbon. This regioselectivity is due to the steric hindrance around the boron atom, favoring the addition to the less crowded carbon [].
Dimethyl sulfide borane can be employed in asymmetric synthesis, where the formation of a specific stereoisomer (enantiomer) is desired. This is achieved by utilizing chiral catalysts that influence the reaction pathway and favor the formation of one enantiomer over the other. Research has shown its effectiveness in:
Beyond its role in organic synthesis, dimethyl sulfide borane finds applications in other areas of scientific research:
Dimethyl sulfide borane is primarily utilized in hydroboration and reduction reactions:
Research on interaction studies involving dimethyl sulfide borane mainly focuses on its reactivity with various organic compounds. For example, it has been shown to interact with aromatic carboxylic acids under specific conditions to yield methyl derivatives . Additionally, studies have explored its activation by Lewis bases to facilitate hydroboration reactions with carbon dioxide .
Dimethyl sulfide borane belongs to a class of boron-containing compounds that are used as reducing agents. Here are some similar compounds:
Compound Name | Characteristics | Unique Features |
---|---|---|
Borane-tetrahydrofuran | Less stable than dimethyl sulfide borane; requires stabilizers | More commonly used but less concentrated |
Boron trifluoride | A strong Lewis acid used in various organic reactions | Acts primarily as a catalyst rather than a reducing agent |
Sodium aminodiboranate | Used for selective reductions | Chemoselective towards aldehydes and ketones |
Dimethyl sulfide borane stands out due to its high stability in moisture-rich environments and its ability to be used without additional stabilizers, making it preferable for many synthetic applications .
Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard